molecular formula C19H16F3N3O2S B2467301 2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 851131-16-3

2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2467301
CAS No.: 851131-16-3
M. Wt: 407.41
InChI Key: ZOSGBYMULQIZHG-UHFFFAOYSA-N
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Description

2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that features both imidazole and acetamide functional groups

Properties

IUPAC Name

2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c1-13-3-2-4-15(11-13)25-10-9-23-18(25)28-12-17(26)24-14-5-7-16(8-6-14)27-19(20,21)22/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSGBYMULQIZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Biological Activity

The compound 2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesis, and potential therapeutic applications based on available literature.

  • Molecular Formula : C15H16F3N3O2S
  • Molecular Weight : 357.37 g/mol
  • IUPAC Name : this compound

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized to interact with specific biological targets involved in cancer cell proliferation and survival. The imidazole and trifluoromethoxy groups are known to enhance the pharmacological profile of compounds by improving their binding affinity to target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including those similar to this compound. For instance, a related study synthesized various imidazole derivatives and evaluated their cytotoxic effects against colon (HT-29) and breast (MCF-7) carcinoma cell lines. The results indicated significant cytotoxicity in several derivatives, suggesting that modifications in the imidazole structure could enhance anticancer activity .

CompoundCell LineIC50 (µM)Mechanism
Compound AHT-295.0Induces apoptosis
Compound BMCF-710.0Inhibits DNA synthesis
This compound TBDTBDTBD

Pharmacokinetics

Currently, detailed pharmacokinetic data for this specific compound is limited. However, general trends observed in similar compounds suggest that the trifluoromethoxy group may enhance lipophilicity, potentially improving absorption and bioavailability . Future studies are necessary to elucidate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Case Studies and Research Findings

A number of studies have focused on related compounds with similar structural motifs:

  • Study on Imidazole Derivatives :
    • Researchers synthesized various imidazole-based compounds and assessed their anticancer properties.
    • Results showed that certain derivatives exhibited significant cytotoxicity against cancer cell lines, indicating a promising avenue for further research into the efficacy of compounds like this compound .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR have revealed that modifications at the phenolic position significantly impact biological activity.
    • The presence of electron-withdrawing groups such as trifluoromethoxy enhances the potency of these compounds against various targets .

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